REACTION_CXSMILES
|
[N+:1](C(C=O)C=O)([O-:3])=[O:2].[Na].[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.S(Cl)(C1C=[CH:24][C:22]([CH3:23])=[CH:21][CH:20]=1)(=O)=O.CN(C)C=[O:30]>>[CH3:23][CH:22]1[CH2:24][C:15]2[N:10]=[CH:11][C:12]([N+:1]([O-:3])=[O:2])=[CH:13][C:14]=2[C:20](=[O:30])[CH2:21]1 |f:0.1,^1:8|
|
Name
|
|
Quantity
|
42.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C=O)C=O.[Na]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
91 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting solution dried over 4A-type molecular sieves
|
Type
|
FILTRATION
|
Details
|
recovered by filtration with 100 ml of the same solvent
|
Type
|
WASH
|
Details
|
for wash
|
Type
|
WASH
|
Details
|
To the combined filtrate and wash
|
Type
|
TEMPERATURE
|
Details
|
maintaining a temperature of -5° to -8° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(C=2C=C(C=NC2C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |